molecular formula C12H17NO4 B2555713 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol CAS No. 346447-50-5

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol

Cat. No.: B2555713
CAS No.: 346447-50-5
M. Wt: 239.271
InChI Key: LAHPHFRDGRAVRH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol is a complex organic compound characterized by its tetrahydrofuran ring structure, which is substituted with hydroxymethyl and methoxyphenylamino groups

Biochemical Analysis

Biochemical Properties

2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in glycosylation processes, such as glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. Additionally, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways .

Cellular Effects

2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound exhibits neuroprotective effects by modulating energy homeostasis and reducing oxidative stress . It influences cell signaling pathways, such as the O-GlcNAcylation pathway, which is involved in glucose metabolism and cellular stress responses. Furthermore, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can inhibit or activate specific enzymes, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain glycosyltransferases, thereby affecting glycosylation processes . Additionally, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term exposure to 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine has been shown to maintain its neuroprotective effects, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as neuroprotection and improved energy metabolism . At higher doses, it may cause adverse effects, including toxicity and disruption of cellular processes . Understanding the dosage-dependent effects of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine is involved in various metabolic pathways, including those related to glycosylation and glucose metabolism. This compound interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosylated molecules . Additionally, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine affects metabolic flux and metabolite levels, contributing to its role in cellular metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . Understanding the subcellular localization of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methoxyphenylamino moiety .

Scientific Research Applications

2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-2-ol: Similar structure but with a different position of the hydroxymethyl group.

    2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-4-ol: Another positional isomer with the hydroxymethyl group at a different location.

    2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

What sets 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(hydroxymethyl)-5-(4-methoxyanilino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-9-4-2-8(3-5-9)13-12-6-10(15)11(7-14)17-12/h2-5,10-15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPHFRDGRAVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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